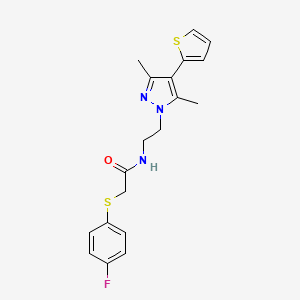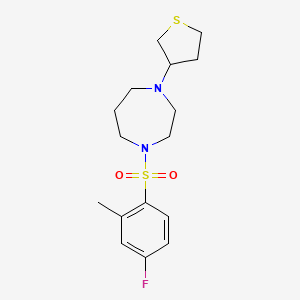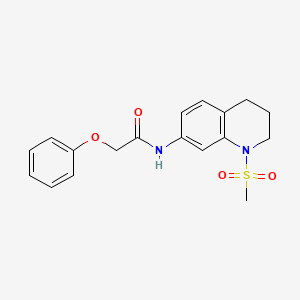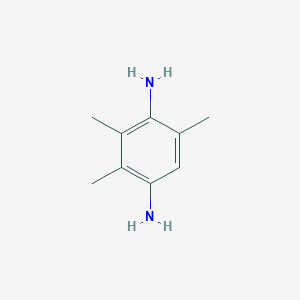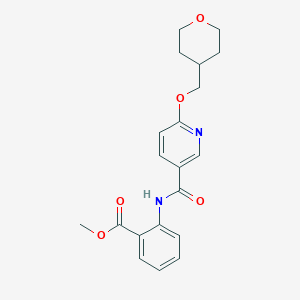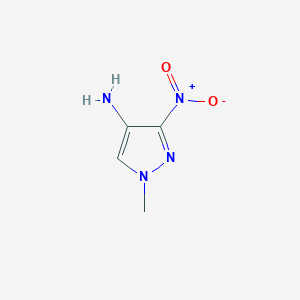
4-fluoro-N-(6-((4-((furan-2-ylmethyl)amino)-4-oxobutyl)thio)pyridazin-3-yl)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
This compound is a derivative or analog of dianhydrogalactitol . Dianhydrogalactitol is used for the treatment of pediatric central nervous system malignancies . It acts as an alkylating agent on DNA that creates N.sup.7 methylation and can induce double-stranded breaks in DNA . Dianhydrogalactitol is effective in suppressing the growth of cancer stem cells and is active against tumors that are refractory to temozolomide, cisplatin, and tyrosine kinase inhibitors .
Scientific Research Applications
1. Antiviral and Anticancer Activities
- Application : Fluorine-substituted compounds, similar in structure to the specified chemical, have shown potential in antiviral and anticancer activities. For instance, compounds with fluorine substitution demonstrated significant activity against HIV and CDK2, a cyclin-dependent kinase involved in cancer cell cycle regulation (Makki, Abdel-Rahman, & Khan, 2014).
- Implication : The inclusion of fluorine atoms in the molecular structure can enhance the compound's efficacy in targeting specific biological pathways related to viral infections and cancer.
2. Histone Deacetylase Inhibition
- Application : Derivatives of fluorinated compounds, such as pyrimidinediones, have been found to exhibit potent histone deacetylase (HDAC) inhibition. This is crucial in cancer therapeutics as HDAC inhibitors can induce apoptosis in cancer cells (Liu et al., 2015).
- Implication : This suggests a potential application of the compound in developing new cancer treatments, particularly in targeting specific enzymes involved in cancer progression.
3. Fluorescence Chemosensing
- Application : Phenoxazine-based fluorescence chemosensors incorporating similar furan compounds have been developed for the detection of metal ions and cyanide. These chemosensors are useful in environmental monitoring and biological applications (Ravichandiran et al., 2020).
- Implication : The compound could be explored for its potential in the development of advanced sensing materials, particularly in detecting harmful substances.
4. Antimicrobial Properties
- Application : Fluorobenzamides, which share a similar structural motif with the specified compound, have shown promising antimicrobial properties. These compounds were effective against a range of bacteria and fungi, highlighting their potential as antimicrobial agents (Desai, Rajpara, & Joshi, 2013).
- Implication : This points to a potential use of the compound in developing new antibiotics or antifungal drugs.
5. Neurological Applications
- Application : Fluorine-containing compounds have been used in molecular imaging for studying neurological conditions like Alzheimer's disease. These compounds can help in understanding receptor densities in the brain (Kepe et al., 2006).
- Implication : This suggests potential research applications in neurology and psychiatry, particularly in the development of diagnostic tools for neurodegenerative diseases.
Mechanism of Action
Target of Action
Similar compounds have been used for therapeutic applications targeting proteins that mediate abnormal cellular proliferation .
Mode of Action
It’s known that such compounds can covalently link to a targeting ligand, a small molecule that binds to a targeted protein . This interaction can lead to changes in the protein’s function, potentially altering cellular processes.
Biochemical Pathways
Similar compounds have been known to interact with pyrimidines, a family of 6-membered heterocyclic compounds that include several nucleic acid constituents . This suggests that the compound may interact with DNA or RNA processes.
Pharmacokinetics
Similar compounds have been noted for their relatively stable nature and their readiness for preparation , which could potentially impact their bioavailability.
Result of Action
Given its potential interaction with proteins mediating abnormal cellular proliferation , it could potentially influence cell growth and division.
Properties
IUPAC Name |
4-fluoro-N-[6-[4-(furan-2-ylmethylamino)-4-oxobutyl]sulfanylpyridazin-3-yl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19FN4O3S/c21-15-7-5-14(6-8-15)20(27)23-17-9-10-19(25-24-17)29-12-2-4-18(26)22-13-16-3-1-11-28-16/h1,3,5-11H,2,4,12-13H2,(H,22,26)(H,23,24,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SUSIORJNILEDLY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=COC(=C1)CNC(=O)CCCSC2=NN=C(C=C2)NC(=O)C3=CC=C(C=C3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19FN4O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
414.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![2-(4-fluorophenoxy)-N-(pyrazolo[1,5-a]pyrimidin-6-yl)acetamide](/img/structure/B2889364.png)



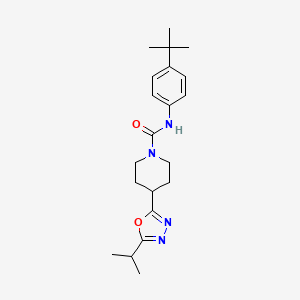
![N-[4-(4-tert-butylphenyl)-1,3-thiazol-2-yl]-4-phenoxybenzamide](/img/structure/B2889374.png)
